molecular formula C7H7ClNa2O6P2S B015491 Tiludronate disodium CAS No. 149845-07-8

Tiludronate disodium

Número de catálogo B015491
Número CAS: 149845-07-8
Peso molecular: 362.57 g/mol
Clave InChI: SKUHWSDHMJMHIW-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tiludronate disodium is a first-generation, non-nitrogenous bisphosphonate, an analogue of endogenous pyrophosphate. It is known for its adsorption to hydroxyapatite cells and is primarily studied for its effects on osteoclasts, impacting bone resorption and turnover (Definitions, 2020).

Synthesis Analysis

The synthesis of tiludronate disodium, specifically [benzene-U-14C]-Tiludronate, involves a multi-step process starting from [benzene-U-14C]-acetanilide, yielding an overall radiochemical yield of 41% (Burgos & Ellames, 1995).

Molecular Structure Analysis

Tiludronate is characterized chemically by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of its basic P-C-P structure. This double phosphonate group on the terminal carbon atom is common to all geminal bisphosphonates and contributes to its binding affinity for calcified bone matrix (Reginster & Reginster, 1992).

Chemical Reactions and Properties

Tiludronate interacts with protein-tyrosine-phosphatase (PTP) in osteoclasts, disrupting their cytoskeletal ring structure and suppressing bone resorbing activity. It also appears to inhibit the vacuolar-type proton ATPase (V-ATPase) in osteoclasts, affecting bone metabolism (Definitions, 2020).

Physical Properties Analysis

The physical properties of Tiludronate disodium are not extensively discussed in the available literature. However, its synthesis and molecular structure imply a solid compound that binds to bone tissues.

Chemical Properties Analysis

Tiludronate's chemical properties include its ability to modulate bone metabolism by inhibiting osteoclast activity. It acts on mature osteoclasts, reducing their proton secretion into the resorption space and promoting their detachment from the bone matrix. Its efficacy is demonstrated in the management of conditions characterized by excessive bone resorption (Bonjour et al., 1995).

Aplicaciones Científicas De Investigación

  • Bone Diseases Treatment : Tiludronate disodium is primarily recognized for its role in reducing the number of osteoclasts, inhibiting abnormal bone resorption, and reducing bone turnover, making it significant in the treatment of bone diseases like osteoporosis and Paget's disease of bone (Definitions, 2020). It is particularly useful in Paget's disease due to its specific antiosteoclastic activity (Reginster, 1992).

  • Veterinary Applications : In veterinary medicine, tiludronate is beneficial in managing lameness associated with the navicular bone and distal tarsal osteoarthritis in horses. It works by decreasing bone resorption and inflammation (Kamm, McIlwraith, & Kawcak, 2008). It is also used for treating osteoarthritis and acute renal failure in animals (Gourlay, 2015).

  • Pharmacokinetics : The drug has low and variable oral absorption with an absolute bioavailability of approximately 6%, and is evaluated as an osteoregulator in the treatment of metabolic bone disorders (Sansom, Necciari, & Thiercelin, 1995).

  • Bone Crystal Properties : Research has shown that tiludronate can slightly increase the width of bone apatite crystals without altering other crystal characteristics, indicating its subtle impact on bone mineral structure (Rohanizadeh et al., 2000).

  • Anti-inflammatory Properties : It dose-dependently inhibits cytokine and nitric oxide secretion from activated macrophages, suggesting potential anti-inflammatory properties (Mönkkönen, Similä, & Rogers, 1998).

  • Immobilization-Induced Osteopenia : Tiludronate significantly reduces bone resorption during immobilization and prevents long-term osteopenia in immobilized limbs (Delguste et al., 2007).

  • Osteoarthritis Management : It appears to inhibit the radiographic progression of osteoarthritis in high-motion joints of racehorses, by inhibiting subchondral bone remodeling (Bertuglia et al., 2021).

  • Osteoporosis Treatment : Its development for osteoporosis treatment is notable, with a focus on reducing vertebral fractures and impacting bone mineral density (Chesnut, 1995).

Safety And Hazards

Tiludronate disodium should be used with caution in patients with hypocalcemia, active upper gastrointestinal problems (e.g., gastritis, dysphagia, ulcer, esophageal disease), and congestive heart failure . It is contraindicated in patients with hypersensitivity to diphosphonates (e.g., alendronate, etidronate, pamidronate, tiludronate) and severe kidney failure (Cl cr <30 mL/min) . It may cause moderate irritation if inhaled or comes into contact with skin, and slight irritation if it comes into contact with eyes . It may be harmful if swallowed .

Relevant Papers

Tiludronic acid was first described in the literature in 1988 as a potential treatment for Paget’s disease of bone . Other papers have discussed its use as a treatment for bone spavin in horses .

Propiedades

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNa2O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89987-06-4 (Parent)
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048621
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiludronate disodium

CAS RN

149845-07-8
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149845-07-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILUDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiludronate disodium
Reactant of Route 2
Reactant of Route 2
Tiludronate disodium
Reactant of Route 3
Tiludronate disodium
Reactant of Route 4
Reactant of Route 4
Tiludronate disodium
Reactant of Route 5
Reactant of Route 5
Tiludronate disodium
Reactant of Route 6
Tiludronate disodium

Citations

For This Compound
166
Citations
A Bertuglia, I Basano, E Pagliara… - Journal of the …, 2021 - Am Vet Med Assoc
OBJECTIVE To compare the effects of tiludronate disodium and 3 other medical treatments on clinical and radiographic findings and biomarkers of disease progression in horses with …
Number of citations: 11 avmajournals.avma.org
HR Schwietert, PAM Peeters, J Dingemanse… - European journal of …, 1996 - Springer
Objectives: A double-blind, placebo-controlled study was conducted to assess the pharmacokinetics and pharmacodynamics of the bisphosphonate tiludronic acid, administered once …
HA Wagdy, JE Bowser, M Tarek… - Pharm Anal …, 2016 - researchgate.net
… Each Tildren® vial contains 500 mg tiludronic acid as tiludronate disodium and 250 mg mannitol USP as excipient. For its assay, 10 mg was dissolved into 100 mL deionized water. The …
Number of citations: 0 www.researchgate.net
X Boulenc, T Breul, JC Gautier, P Saudemon… - International journal of …, 1995 - Elsevier
The potential effect of the common pharmaceutical wetting agent, sodium lauryl sulphate (SLS), on the transport of the hydrophilic bisphosphonate, tiludronate, was investigated both by …
A Morales-Piga - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… Y: Blinded radiographic evaluation of the efficacy of tiludronate disodium for the treatment of Paget’s disease of bone. Proceedings of the 12th International Conference on Calcium …
P Pascaud, P Gras, Y Coppel, C Rey, S Sarda - Langmuir, 2013 - ACS Publications
Bisphosphonates (BPs) are well established as successful antiresorptive agents for the prevention and treatment of bone diseases such as osteoporosis and Paget’s disease. The aim …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
A Burgos, GJ Ellames - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
Disodium [benzene‐U‐ 14 C]‐(4‐chlorophenylthio)methylenediphosphonate, [benzene‐ 14 C]‐Tiludronate, 2, has been prepared in six steps from [benzene‐U‐ 14 C]‐acetanilide in an …
HA Richbourg, CF Mitchell… - BMC veterinary …, 2018 - bmcvetres.biomedcentral.com
Tiludronate and clodronate are FDA-approved bisphosphonate drug therapies for navicular disease in horses. Although clinical studies have determined their ability to reduce …
RM Neer - Bone, 1995 - Elsevier
… Blinded radiographic evaluation of the efficacy of tiludronate disodium for the treatment of Paget’s disease of bone (abstract). International Conference on Calcium Regulating Hormones…
CT Whitfield, MJ Schoonover… - American Journal of …, 2016 - Am Vet Med Assoc
… The mCF pVGRF (expressed as %BWF) for 12 client-owned horses with NS prior to (day −1) and at predetermined time points after treatment with tiludronate disodium by 1 of 2 …
Number of citations: 19 avmajournals.avma.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.